2-(2-Nitrophenoxy)ethylamine hydrochloride

Description

BenchChem offers high-quality 2-(2-Nitrophenoxy)ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Nitrophenoxy)ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

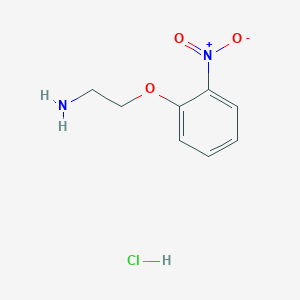

2-(2-nitrophenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-5-6-13-8-4-2-1-3-7(8)10(11)12;/h1-4H,5-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKSKQFXCBODPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98395-65-4 |

Source

|

| Record name | Ethanamine, 2-(2-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98395-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis of 2-(2-Nitrophenoxy)ethylamine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-(2-Nitrophenoxy)ethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the . The document is structured for researchers and professionals in drug development and chemical synthesis, offering a detailed narrative that explains the causality behind experimental choices. The core of this guide is a robust two-step synthetic pathway, beginning with a nucleophilic aromatic substitution reaction between 2-chloronitrobenzene and ethanolamine, followed by the conversion of the resulting free base to its hydrochloride salt. This guide integrates established chemical principles, detailed experimental protocols, safety imperatives, and data visualization to ensure a trustworthy and reproducible synthesis.

Introduction and Strategic Overview

2-(2-Nitrophenoxy)ethylamine hydrochloride is a valuable chemical intermediate, featuring a primary amine and a nitroaromatic moiety. These functional groups serve as versatile handles for the construction of more complex molecules, particularly in the development of pharmaceutical agents and fine chemicals.

The synthetic strategy outlined herein is predicated on efficiency, reliability, and the use of readily accessible starting materials. The pathway proceeds in two distinct, high-yielding steps:

-

Step I: Nucleophilic Aromatic Substitution (SNAr) : Formation of the ether linkage by reacting 2-chloronitrobenzene with 2-aminoethanol (ethanolamine).

-

Step II: Hydrochloride Salt Formation : Conversion of the synthesized 2-(2-Nitrophenoxy)ethylamine base into its stable, crystalline hydrochloride salt.

This approach is favored over multi-step alternatives for its atom economy and operational simplicity.

Core Chemical Principles and Mechanism

Step I: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The formation of the 2-(2-nitrophenoxy)ethyl moiety is achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the SN2 reaction typical of the classical Williamson Ether Synthesis that involves alkyl halides[1][2], the SNAr mechanism is characteristic of electron-deficient aromatic rings.

The key mechanistic features are:

-

Activation : The presence of a strongly electron-withdrawing group, in this case, the nitro group (-NO2), is essential. This group powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions, rendering the carbon atom attached to the leaving group (chlorine) highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack : 2-aminoethanol acts as the nucleophile. Although it possesses two potential nucleophilic sites (the oxygen of the hydroxyl group and the nitrogen of the amine), under basic conditions or at elevated temperatures, the more nucleophilic alkoxide, formed by deprotonation of the hydroxyl group, preferentially attacks the electrophilic carbon.

-

Formation of the Meisenheimer Complex : The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Rearomatization : The reaction concludes with the departure of the leaving group (chloride ion), which restores the aromaticity of the ring and yields the final ether product.

Caption: Figure 1: SNAr Mechanism for Ether Formation.

Step II: Amine Protonation and Salt Formation

The conversion of the synthesized free base amine to its hydrochloride salt is a straightforward acid-base reaction. Treating the amine with hydrochloric acid (HCl) results in the protonation of the basic lone pair of electrons on the nitrogen atom.

R-NH2 + HCl → R-NH3+Cl-

This transformation is crucial for several practical reasons[3]:

-

Stability : Amine salts are generally more stable and less susceptible to atmospheric oxidation than their free base counterparts.

-

Physical Form : The hydrochloride salt is typically a crystalline solid, which is easier to handle, purify (via recrystallization), and weigh accurately compared to the often-oily free base.

-

Solubility : The ionic nature of the salt often modifies its solubility profile, making it more soluble in aqueous or protic solvents.

Detailed Experimental Protocol

Disclaimer: The following protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Hazard Classifications |

| 2-Chloronitrobenzene | 157.55 | 88-73-3 | Toxic, Carcinogen Suspect, Environmental Hazard[4][5][6] |

| 2-Aminoethanol (Ethanolamine) | 61.08 | 141-43-5 | Corrosive, Harmful, Flammable[7][8][9] |

| Potassium Hydroxide (KOH) | 56.11 | 1310-58-3 | Corrosive |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 67-68-5 | Irritant |

| Hydrochloric Acid (HCl), conc. | 36.46 | 7647-01-0 | Corrosive |

| Isopropanol (IPA) | 60.10 | 67-63-0 | Flammable, Irritant |

| Diethyl Ether | 74.12 | 60-29-7 | Highly Flammable, Forms Peroxides |

Step-by-Step Procedure

Step I: Synthesis of 2-(2-Nitrophenoxy)ethylamine

-

Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminoethanol (12.2 g, 0.2 mol, 2.0 equiv.).

-

Base Addition : While stirring under a nitrogen atmosphere, carefully add powdered potassium hydroxide (5.6 g, 0.1 mol, 1.0 equiv.). The mixture may warm slightly.

-

Solvent and Reagent Addition : Add 100 mL of dimethyl sulfoxide (DMSO). Once the KOH has largely dissolved, add 2-chloronitrobenzene (15.8 g, 0.1 mol, 1.0 equiv.) to the mixture.

-

Reaction Execution : Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chloronitrobenzene spot is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Pour the dark mixture into 500 mL of ice-cold water with stirring. An oily product should separate.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

-

Washing : Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of brine to remove residual DMSO and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-Nitrophenoxy)ethylamine as a dark oil. The product can be purified by vacuum distillation or carried forward to the next step.

Step II: Formation of 2-(2-Nitrophenoxy)ethylamine Hydrochloride

-

Dissolution : Dissolve the crude oil from Step I in 150 mL of isopropanol (IPA).

-

Acidification : Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution becomes strongly acidic (pH 1-2, check with pH paper). A precipitate should begin to form.

-

Crystallization : Continue stirring the mixture in the ice bath for 1 hour to ensure complete precipitation.

-

Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to facilitate drying.

-

Drying : Dry the resulting solid in a vacuum oven at 40-50 °C to a constant weight. This yields 2-(2-Nitrophenoxy)ethylamine hydrochloride as a pale yellow or off-white solid.

Visualization of Synthetic Workflow

Caption: A schematic overview of the two-step synthesis process.

Conclusion

This guide details a reliable and efficient two-step synthesis for 2-(2-Nitrophenoxy)ethylamine hydrochloride. The methodology is built upon the well-established principles of nucleophilic aromatic substitution and acid-base chemistry. By providing a thorough explanation of the underlying mechanisms, a detailed experimental protocol, and critical safety information, this document serves as an authoritative resource for researchers and professionals engaged in advanced chemical synthesis. Final product identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from Carl ROTH GmbH + Co. KG.[7]

-

TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Aminoethanol. Retrieved from TCI Chemicals.[8]

-

Astech Ireland. (n.d.). Safety Data Sheet: Ethanolamine. Retrieved from Astech Ireland Ltd.[9]

-

Aarti Industries. (2021). GPS Safety Summary: 2-Nitrochlorobenzene. Retrieved from Aarti Industries Ltd.[4]

-

ChemicalBook. (2025). 2-Nitrochlorobenzene - Safety Data Sheet. Retrieved from ChemicalBook.[5]

-

Valudor Products. (2025). Safety Data Sheet: 2-aminoethanol. Retrieved from Valudor Products, LLC.[10]

-

S D Fine-Chem Limited. (n.d.). MSDS: 1-chloro-2-nitrobenzene. Retrieved from S D Fine-Chem Limited.

-

Fisher Scientific. (2012). SAFETY DATA SHEET: 2-Ethylaminoethanol. Retrieved from Fisher Scientific.[11]

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Chloronitrobenzene. Retrieved from Sigma-Aldrich.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]1]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: o-Nitrochlorobenzene. Retrieved from Fisher Scientific.[6]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]2]

-

Explain Everything ™. (2020). Conversion of Amines to Amine Salts. Retrieved from YouTube.[3]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Leading Speciality Chemical in India [aarti-industries.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. tcichemicals.com [tcichemicals.com]

- 9. astechireland.ie [astechireland.ie]

- 10. valudor.com [valudor.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenoxy)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the physicochemical properties of 2-(2-Nitrophenoxy)ethylamine hydrochloride (CAS No. 98395-65-4). Designed for professionals in research and drug development, this document synthesizes available data with predictive insights to offer a comprehensive technical resource. We will delve into the core physicochemical characteristics, analytical methodologies for characterization, and a plausible synthetic route, all grounded in scientific principles to ensure accuracy and practical applicability.

Introduction: Understanding the Molecule

2-(2-Nitrophenoxy)ethylamine hydrochloride is a chemical compound with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a primary amine, a nitro group, and an ether linkage on a benzene ring, imparts a unique combination of properties that are critical to its behavior in both chemical reactions and biological systems. The hydrochloride salt form enhances its stability and solubility in aqueous media, a key consideration for many applications.

A thorough understanding of its physicochemical profile is paramount for its effective utilization. This guide aims to provide that understanding, moving beyond a simple data sheet to explain the "why" behind the properties and experimental methods.

Molecular Structure:

Caption: Chemical structure of 2-(2-Nitrophenoxy)ethylamine hydrochloride.

Core Physicochemical Properties

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

| Property | Value | Source/Method |

| CAS Number | 98395-65-4 | CP Lab Safety[1] |

| Molecular Formula | C8H11ClN2O3 | CP Lab Safety[1] |

| Molecular Weight | 218.64 g/mol | CP Lab Safety[1] |

| Appearance | Solid | Combi-Blocks[2] |

| Melting Point | 170 - 190 °C | Combi-Blocks[2] |

| pKa (predicted) | ~9.5 (amine) | Predictive Model |

| logP (predicted) | ~1.8 | Predictive Model |

| Solubility | No data available | - |

In-depth Analysis:

-

Melting Point: The provided range of 170-190°C suggests that the purity of the commercially available substance may vary.[2] A sharper melting point would be indicative of a higher purity sample. This thermal stability is crucial for processing and storage conditions.

-

pKa (Predicted): The primary aliphatic amine is the most basic functional group in the molecule and will be protonated at physiological pH. The predicted pKa of ~9.5 is typical for a primary amine of this type. This value is critical for understanding its ionization state in different pH environments, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The nitro group and the ether oxygen are electron-withdrawing, which can slightly decrease the basicity of the amine compared to a simple alkylamine.

-

logP (Predicted): The predicted octanol-water partition coefficient (logP) of ~1.8 indicates a moderate level of lipophilicity. This suggests that the compound may have a reasonable balance between aqueous solubility and lipid membrane permeability. The presence of the polar nitro and protonated amine groups counteracts the lipophilicity of the aromatic ring and the ethyl chain. It is important to consider the distribution coefficient (logD) at a specific pH for a more accurate representation of its lipophilicity in biological systems.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 2-(2-Nitrophenoxy)ethylamine hydrochloride. The following section outlines key analytical techniques and provides example protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for this compound.

Rationale for Method Design: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. A gradient elution with acetonitrile and water (acidified with formic acid) allows for the efficient separation of the main compound from potential impurities. Formic acid is added to the mobile phase to ensure the protonation of the amine, leading to sharper peaks and better chromatographic performance. UV detection is appropriate due to the presence of the chromophoric nitro-aromatic system.

Example HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Nitrophenoxy)ethylamine Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-(2-Nitrophenoxy)ethylamine hydrochloride. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of medicinal chemistry, leveraging structure-activity relationship (SAR) data from analogous phenylethylamine and nitrophenoxy compounds. A putative mechanism is proposed, centered on potential interactions with adrenergic and serotonergic receptors. This guide further outlines a self-validating experimental framework to systematically investigate and confirm the hypothesized biological activity, thereby providing a foundational roadmap for future research and development.

Introduction: Unveiling a Pharmacological Enigma

2-(2-Nitrophenoxy)ethylamine hydrochloride belongs to the broad class of phenylethylamines, a scaffold renowned for its diverse pharmacological activities targeting the central nervous system. While many substituted phenylethylamines are well-characterized, the specific pharmacological profile of the ortho-nitro substituted phenoxy-ethylamine derivative remains largely unexplored in publicly available literature. This guide addresses this knowledge gap by constructing a scientifically-grounded hypothesis regarding its mechanism of action.

The core structure, a phenoxy-ethylamine, suggests potential interactions with biogenic amine receptors, such as adrenergic and serotonergic receptors. The presence and position of the nitro group are critical determinants of its potential pharmacological profile due to its strong electron-withdrawing nature and steric bulk.

The Starting Point: Insights from a Structural Analogue

To build a hypothesis, we first consider the known pharmacology of a closely related compound, 2-(2-Methoxyphenoxy)ethylamine hydrochloride . This molecule is characterized as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the α1-adrenergic receptor. This dual activity is instrumental in its potential applications for neurological conditions like anxiety and depression. The ortho-methoxy group of this analogue, being electron-donating and sterically smaller than a nitro group, provides a crucial point of comparison for predicting the influence of the ortho-nitro substituent.

Deconstructing the Core: Structure-Activity Relationships of Phenylethylamines

The interaction of phenylethylamines with their biological targets is governed by a well-established set of structure-activity relationships (SAR). Understanding these principles is fundamental to postulating the mechanism of 2-(2-Nitrophenoxy)ethylamine hydrochloride.

Adrenergic Receptor Interactions

The parent structure for many adrenergic agonists is β-phenylethylamine. Key structural features dictate affinity and selectivity for α and β adrenergic subtypes:

-

Phenyl Ring Substitution : Hydroxyl groups at the meta- and para-positions (a catechol moiety) are crucial for maximal agonistic activity. The absence of these hydroxyls, as in our compound of interest, generally reduces direct agonist activity at adrenergic receptors.

-

Ethylamine Side Chain : An unsubstituted ethylamine chain is common. The primary amine is important for direct agonism.

-

Nitrogen Substitution : Increasing the bulk of the substituent on the nitrogen atom tends to decrease α-adrenergic activity and increase β-adrenergic activity.

Serotonergic Receptor Interactions

Phenylethylamines are also a classic scaffold for serotonin receptor ligands, particularly the 5-HT2A and 5-HT1A subtypes.

-

Phenyl Ring Substituents : The nature, size, and position of substituents on the phenyl ring are critical for 5-HT receptor affinity and functional activity. For instance, methoxy groups at the 2 and 5 positions are common in hallucinogenic phenethylamines that are potent 5-HT2A agonists.

-

Pharmacophore Elements : The protonated amine and the aromatic ring are key pharmacophoric elements that interact with specific residues within the receptor binding pocket.

The Critical Variable: The Ortho-Nitro Substituent

The defining feature of 2-(2-Nitrophenoxy)ethylamine hydrochloride is the nitro group at the ortho position of the phenoxy ring. This substituent imparts distinct electronic and steric properties that likely modulate its interaction with biological targets.

-

Electronic Effects : The nitro group is a strong electron-withdrawing group. This property can significantly alter the electron density of the aromatic ring, influencing π-π stacking interactions with aromatic amino acid residues in the receptor binding pocket.

-

Steric Hindrance : The ortho position of the nitro group introduces significant steric bulk near the ether linkage. This can impose conformational constraints on the molecule, potentially favoring a specific orientation within a receptor's binding site or, conversely, preventing optimal binding due to steric clashes.

-

Hydrogen Bonding Potential : The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming interactions with hydrogen bond donor residues in the receptor.

A Hypothesized Mechanism of Action

Based on the synthesis of the above information, a plausible, albeit hypothetical, mechanism of action for 2-(2-Nitrophenoxy)ethylamine hydrochloride can be formulated.

Given the precedent of the methoxy analogue, it is reasonable to hypothesize that the primary targets are within the serotonergic and adrenergic systems .

-

Potential for 5-HT Receptor Activity : The phenoxy-ethylamine core suggests a propensity for serotonin receptor interaction. The strong electron-withdrawing nature of the ortho-nitro group may modulate affinity and efficacy at 5-HT subtypes differently than the electron-donating methoxy group of its analogue. It is plausible that it retains some affinity for 5-HT1A or 5-HT2A/2C receptors, but its functional effect (agonist, partial agonist, or antagonist) is uncertain without experimental data.

-

Likely Modulation of Adrenergic Receptor Affinity : The lack of catechol hydroxyls suggests a lower direct agonist activity at adrenergic receptors. However, the phenoxy-ethylamine scaffold is present in some α- and β-adrenergic antagonists. The steric bulk and electronic nature of the ortho-nitro group could confer antagonist properties at certain adrenergic subtypes, similar to the α1-antagonism of its methoxy counterpart.

The following diagram illustrates the potential signaling pathways that could be modulated by 2-(2-Nitrophenoxy)ethylamine hydrochloride, based on this hypothesis.

Caption: Experimental workflow for determining receptor binding affinity.

Phase 2: Functional Activity Characterization

For receptors where significant binding affinity is observed, the next step is to determine the functional activity of the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Protocol: G-Protein Activation Assay (e.g., [³⁵S]GTPγS Binding)

-

Assay Setup : In a 96-well plate, combine the receptor-expressing cell membranes, [³⁵S]GTPγS, GDP, and increasing concentrations of 2-(2-Nitrophenoxy)ethylamine hydrochloride.

-

Agonist Mode : To test for agonism, measure the stimulation of [³⁵S]GTPγS binding by the test compound alone.

-

Antagonist Mode : To test for antagonism, measure the ability of the test compound to inhibit the stimulation of [³⁵S]GTPγS binding induced by a known agonist for the receptor.

-

Incubation and Separation : Incubate the mixture and then separate bound from free [³⁵S]GTPγS by filtration.

-

Quantification and Analysis : Quantify the bound radioactivity and plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀/Kb (for antagonists).

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Comparative Binding Affinities (Ki, nM)

| Compound | α1-Adrenergic | 5-HT1A | 5-HT2A |

| 2-(2-Methoxyphenoxy)ethylamine HCl (Reference) | 50 | 25 | 500 |

| 2-(2-Nitrophenoxy)ethylamine HCl (Test) | TBD | TBD | TBD |

| TBD: To Be Determined |

Conclusion and Future Directions

This technical guide has provided a rigorous, albeit theoretical, framework for understanding the potential mechanism of action of 2-(2-Nitrophenoxy)ethylamine hydrochloride. By leveraging established SAR principles for phenylethylamines and considering the unique electronic and steric properties of the ortho-nitro group, we hypothesize a pharmacological profile that likely involves modulation of serotonergic and adrenergic receptors.

The true pharmacological character of this compound remains to be elucidated through empirical investigation. The experimental workflows detailed herein offer a clear and robust path forward for researchers to definitively characterize its binding affinities and functional activities. The results of such studies will be crucial in determining the potential therapeutic applications or toxicological profile of this novel phenylethylamine derivative.

References

Due to the lack of direct studies on 2-(2-Nitrophenoxy)ethylamine hydrochloride, the following references provide foundational knowledge on the structure-activity relationships of phenylethylamines and related compounds.

- Structure-Activity Relationship of Phenethylamines at Alpha and Beta Adrenergic Receptors. This reference provides a comprehensive overview of how structural modifications to the phenylethylamine scaffold influence interactions with adrenergic receptors. (Source: Inferred from general medicinal chemistry knowledge, a specific single URL is not available for this broad topic).

-

Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. A publication detailing how conformational constraints and substitutions on the phenylethylamine ring affect binding to serotonin 5-HT2 receptors. (Source: PLOS One, [Link]).

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. This review discusses the influence of nitro groups on the pharmacokinetic and pharmacodynamic properties of drug molecules. (Source: SvedbergOpen, [Link]).

-

Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines. This study provides insight into the in vitro receptor binding profiles and functional activities of various substituted phenethylamines at serotonin receptors and monoamine transporters. (Source: NIH National Library of Medicine, [Link]).

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. A study that systematically evaluates how different substituents on phenethylamine derivatives affect their binding affinity for the 5-HT2A receptor. (Source: Biomolecules & Therapeutics, [Link]).

An In-depth Technical Guide to the Photolysis Mechanism of 2-(2-Nitrophenyl)ethyl Caging Groups

Introduction: Illuminating Biology with Controlled Precision

In the intricate landscape of cellular biology and drug development, the ability to initiate biological processes with spatial and temporal precision is paramount. Photolabile protecting groups, or "caging" groups, have emerged as indispensable tools, allowing researchers to control the release of bioactive molecules using light as a trigger.[1][2] The 2-(2-nitrophenyl)ethyl (NPE) group is a prominent member of the ortho-nitrobenzyl class of photocages, valued for its utility in caging a variety of functional groups, including phosphates, carboxylates, and amines.[1] This guide provides a comprehensive technical overview of the photolysis mechanism of NPE caging groups, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core photochemical reactions, quantitative characterization methods, and practical considerations for employing this powerful technology.

The Core Photolysis Mechanism: A Step-by-Step Unraveling

The liberation of a molecule from its NPE cage is a multi-step photochemical process initiated by the absorption of near-UV light. The entire process, from photon absorption to substrate release, is governed by a series of rapid intramolecular reactions.

Step 1: Photoexcitation and Intramolecular Hydrogen Abstraction

The process begins with the absorption of a photon by the 2-nitrophenyl chromophore, typically in the 300-360 nm range, promoting it to an excited state (M*).[3] This excitation initiates a rapid intramolecular hydrogen abstraction from the benzylic carbon of the ethyl linker by one of the oxygen atoms of the nitro group. This is the primary photochemical event and leads to the formation of a transient species known as an aci-nitro intermediate.[1][4]

Step 2: The Pivotal aci-Nitro Intermediate and Competing Fates

The aci-nitro intermediate is a key branching point in the photolysis pathway.[4] This transient species has a characteristic absorbance at approximately 400 nm and its decay kinetics are often used to monitor the progress of the uncaging reaction.[5] The fate of the aci-nitro intermediate is highly dependent on its environment, particularly pH and solvent basicity, and it can proceed down two competing pathways.[4]

-

Productive Pathway: β-Elimination and Substrate Release: In aqueous solutions, particularly under neutral to basic conditions, the deprotonated aci-nitro anion undergoes a concerted β-elimination reaction. This is the desired pathway, resulting in the release of the caged substrate, a proton, and the formation of 2-nitrosostyrene, which rapidly rearranges to 2-nitrosoacetophenone.[4] The rate of this release is a critical parameter for time-resolved biological experiments.

-

Unproductive Pathway: Rearrangement to Nitroso Byproduct: Alternatively, the undissociated aci-nitro intermediate can rearrange internally, leading to the formation of a 2-nitrosoacetophenone byproduct without the release of the caged molecule.[4] This pathway is more prevalent in acidic or non-basic environments. The ratio of these two pathways directly influences the quantum yield of photorelease.

The following diagram illustrates the core photolysis mechanism of NPE-caged compounds.

Caption: Photolysis mechanism of 2-(2-nitrophenyl)ethyl (NPE) caging groups.

Quantitative Characterization of NPE Photolysis

For the effective application of NPE-caged compounds, a quantitative understanding of their photophysical properties is essential. The key parameters are the extinction coefficient (ε), the quantum yield of photorelease (Φ), and the rate of release.

-

Extinction Coefficient (ε): This parameter measures how strongly the caged compound absorbs light at a specific wavelength. A higher extinction coefficient is generally desirable as it allows for efficient photolysis with lower light intensity, minimizing potential photodamage to biological samples.

-

Quantum Yield (Φ): The quantum yield is the measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules undergoing a specific event (in this case, releasing the caged substrate) to the number of photons absorbed.[6] A higher quantum yield signifies a more efficient conversion of light energy into the desired uncaging event.

-

Release Rate: The speed at which the bioactive molecule is released after the light flash is crucial for studying fast biological processes. For NPE-caged compounds, release rates can vary depending on the specific molecule being caged. For example, the rate of uncaging of NPE-ATP is approximately 83 s⁻¹, which can be a limiting factor in some kinetic studies.[1]

The following table summarizes the photophysical properties of several representative NPE-caged compounds.

| Caged Compound | Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) | Release Rate (s-1) | Reference |

| NPE-caged ATP | 430 | 0.63 | 90 | [1] |

| NPE-caged cAMP | 430 | 0.51 | 200 | [1] |

| NPE-caged IP₃ | 430 | 0.65 | 225 and 280 | [1] |

Experimental Protocols for Characterizing NPE Photolysis

Rigorous characterization of NPE-caged compounds is a prerequisite for their reliable use in research. The following section outlines the core experimental workflows for determining the quantum yield and analyzing the photoproducts.

Experimental Workflow Overview

The characterization of an NPE-caged compound typically follows a systematic workflow, from synthesis and purification to detailed photophysical and photochemical analysis.

Caption: General experimental workflow for the characterization of NPE-caged compounds.

Protocol 1: Determination of Quantum Yield using Potassium Ferrioxalate Actinometry

This protocol describes a reliable method for determining the quantum yield of photorelease using potassium ferrioxalate as a chemical actinometer.[7]

Materials:

-

NPE-caged compound

-

Potassium ferrioxalate

-

1,10-phenanthroline solution

-

Sulfuric acid

-

Sodium acetate buffer

-

UV-Vis spectrophotometer

-

Photolysis light source with a monochromator or bandpass filter

-

Quartz cuvettes

Procedure:

-

Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a light-protected container.

-

Photon Flux Measurement:

-

Fill a quartz cuvette with the actinometer solution and irradiate it with the photolysis light source at the desired wavelength for a specific time.

-

After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution and sodium acetate buffer. This forms a colored complex with the Fe²⁺ ions produced during photolysis.

-

Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.

-

Calculate the concentration of Fe²⁺ ions formed using a pre-determined calibration curve.

-

The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

-

-

Photolysis of the NPE-Caged Compound:

-

Prepare a solution of the NPE-caged compound with a known concentration and absorbance at the irradiation wavelength.

-

Irradiate the solution under the same conditions (light source, wavelength, and duration) as the actinometer.

-

-

Analysis of Photoproducts:

-

Quantify the amount of the released substrate and the remaining caged compound using a calibrated HPLC method (see Protocol 2).

-

-

Calculation of Quantum Yield:

-

The quantum yield (Φ) is calculated using the following formula: Φ = (moles of substrate released) / (moles of photons absorbed)

-

The moles of photons absorbed are determined from the photon flux measured in step 2.

-

Protocol 2: HPLC Analysis of Photolysis Products

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for separating and quantifying the components of the photolysis reaction mixture.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, and data acquisition software.[8]

-

Mobile Phase: A gradient of two solvents is typically used, for example, a polar aqueous solvent (e.g., water or buffer with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: The detector wavelength should be set to the λmax of the caged compound, the released substrate, and the byproduct to monitor all species.

Procedure:

-

Standard Preparation: Prepare standard solutions of the pure caged compound, the expected released substrate, and, if available, the 2-nitrosoacetophenone byproduct at known concentrations.

-

Calibration: Inject the standard solutions into the HPLC system to determine their retention times and to generate calibration curves (peak area vs. concentration).

-

Sample Preparation: After photolysis, the reaction mixture may need to be diluted to fall within the linear range of the calibration curves.

-

Injection and Analysis: Inject the photolysis sample into the HPLC system and record the chromatogram.

-

Quantification: Identify the peaks corresponding to the caged compound, the released substrate, and the byproduct based on their retention times. Quantify the amount of each component by comparing their peak areas to the calibration curves.

Protocol 3: Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the kinetics of the short-lived intermediates, such as the aci-nitro species, formed during photolysis.[9][10]

Instrumentation:

-

Pump-Probe Laser System: A laser system that generates two synchronized ultrashort pulses: a "pump" pulse to excite the sample and a "probe" pulse to measure the absorption changes.

-

Optical Delay Line: To control the time delay between the pump and probe pulses.

-

Spectrometer and Detector: To record the absorption spectrum of the probe pulse after it passes through the sample.

Procedure:

-

Sample Preparation: Prepare a solution of the NPE-caged compound in a suitable solvent in a quartz cuvette.

-

Data Acquisition:

-

The pump pulse excites the sample, initiating the photolysis reaction.

-

The probe pulse, delayed by a specific time, passes through the excited sample, and its absorption spectrum is recorded.

-

The change in absorbance (ΔA) at different wavelengths is measured as a function of the delay time between the pump and probe pulses.

-

-

Data Analysis:

-

The resulting data is a three-dimensional map of ΔA versus wavelength and time.

-

The appearance and decay of specific absorption bands can be attributed to the formation and disappearance of transient intermediates, such as the aci-nitro species.

-

Kinetic analysis of these changes provides information on the rates of formation and decay of these intermediates.

-

Byproduct Formation and Its Implications

A critical consideration in the use of NPE-caged compounds is the formation of the 2-nitrosoacetophenone byproduct.[4][11][12] While often considered biologically inert, it is essential to verify its lack of effect in the specific biological system under investigation. In some cases, this byproduct has been shown to interact with proteins, potentially leading to off-target effects.[11][12] Furthermore, the nitroso group is reactive and can undergo further chemical transformations. Therefore, appropriate controls are necessary to ensure that the observed biological effects are solely due to the released substrate and not the caging group or its byproducts. The concentration of the 2-nitrosoacetophenone byproduct can be quantified using the HPLC protocol described above, provided a standard is available or its extinction coefficient is known.

Conclusion and Future Perspectives

The 2-(2-nitrophenyl)ethyl caging group remains a valuable tool for the spatiotemporal control of biological processes. A thorough understanding of its photolysis mechanism, including the central role of the aci-nitro intermediate and the potential for byproduct formation, is crucial for its effective and reliable application. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of NPE-caged compounds, ensuring scientific integrity and reproducibility. As the field of chemical biology advances, the development of new caging groups with improved properties, such as longer wavelength absorption and higher quantum yields, will continue to expand the horizons of what can be achieved with light-activated molecular control.

References

-

Determining Photon Flux Using Actinometry. (n.d.). HepatoChem. Retrieved from [Link]

- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

- Walbert, S., Pfleiderer, W., & Steiner, U. E. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1601-1619.

-

What is Transient Absorption? Pump Probe Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved from [Link]

- Canepari, M., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12, 465.

- Gurney, A. M. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).

- Riedel, D., et al. (2018). A Versatile Method for the Determination of Photochemical Quantum Yields via Online UV-Vis Spectroscopy. The Royal Society of Chemistry.

- Barth, A., et al. (2004). Phosphate Binding in the Active Site of Alkaline Phosphatase and the Interactions of 2-Nitrosoacetophenone with Alkaline Phosphatase-Induced Small Structural Changes. Biophysical Journal, 86(6), 3847-3856.

- Synthesis, photophysical, photochemical and biological properties of caged GABA, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] butanoic acid. (2012). PubMed.

-

Introduction to Transient Spectroscopy and its applications. (n.d.). Andor - Oxford Instruments. Retrieved from [Link]

- An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. (2021). Semantic Scholar.

- New Insight on the Formation of 2-Aminoacetophenone in White Wines. (2023). dafne.

-

NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). (n.d.). Jena Bioscience. Retrieved from [Link]

- Principles of Transient Absorption Spectroscopy - Part 1. (2022). YouTube.

- Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes. (2004). PubMed.

-

CAGED NEUROTRANSMITTERS. (n.d.). Femtonics. Retrieved from [Link]

- A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in R

-

Chemical Actinometry. (n.d.). Technoprocur.cz. Retrieved from [Link]

- Protocol for Amino PEG. (2022). BroadPharm.

- Photolysis of caged ATP and caged oligonucleotides. (2021). Bio-Synthesis.

- Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. (2014). PMC - NIH.

- Holographic photolysis of caged neurotransmitters. (2008). PMC - PubMed Central - NIH.

- HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019).

-

Introduction to Transient Absorption Spectroscopy. (n.d.). Avantes. Retrieved from [Link]

- Caged Nucleotides. (2003). Fisher Scientific.

- An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (2021). NIH.

- WO2015063798A1 - A process for the synthesis of carboxylic acid derivatives. (2015).

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

- Syntheses and photophysical properties of 5′–6-locked fluorescent nucleosides. (2015). Organic & Biomolecular Chemistry (RSC Publishing).

- Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carboc

- Multi-step Synthesis with Carboxylic Acids and their Derivatives Making DEET

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. plymsea.ac.uk [plymsea.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. technoprocur.cz [technoprocur.cz]

- 7. hepatochem.com [hepatochem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 11. Phosphate Binding in the Active Site of Alkaline Phosphatase and the Interactions of 2-Nitrosoacetophenone with Alkaline Phosphatase-Induced Small Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

quantum yield of 2-(2-Nitrophenoxy)ethylamine hydrochloride uncaging

An In-Depth Technical Guide to the Quantum Yield of 2-(2-Nitrophenoxy)ethylamine Uncaging

Abstract

The ortho-nitrobenzyl (ONB) moiety is a cornerstone photolabile protecting group (PPG), or "caging" group, offering spatiotemporal control over the release of bioactive molecules. 2-(2-Nitrophenoxy)ethylamine is a canonical example, serving as a caged precursor to the neuromodulator ethylamine. The efficiency of this light-triggered release, quantified by the photochemical quantum yield (Φ), is a critical parameter for any application, from fundamental neuroscience research to targeted drug delivery. A high quantum yield signifies an efficient conversion of light energy into chemical change, requiring less light intensity and shorter exposure times, thereby minimizing potential phototoxicity. This guide provides a comprehensive overview of the photochemical principles governing the uncaging of 2-(2-Nitrophenoxy)ethylamine, the key factors influencing its quantum yield, and a detailed, field-proven protocol for its experimental determination using chemical actinometry.

The o-Nitrobenzyl Photolabile Protecting Group: A Mechanistic Overview

Photolabile protecting groups are molecular "masks" that render a molecule inactive until cleaved by light. The o-nitrobenzyl group is arguably one of the most widely utilized PPGs due to its synthetic accessibility and reliable photocleavage upon UV irradiation.

The uncaging mechanism for ONB-protected compounds is a well-established intramolecular rearrangement.[1] Upon absorption of a photon (typically in the 280-350 nm range), the ONB group is promoted to an excited state. This excited nitro group then abstracts a hydrogen atom from the adjacent benzylic carbon. This step is followed by a series of rapid electronic and atomic rearrangements, proceeding through a transient aci-nitro intermediate, which ultimately cyclizes and fragments to release the protected amine and generate a 2-nitrosobenzaldehyde byproduct.[1]

Caption: The photochemical uncaging pathway of o-nitrobenzyl (ONB) protected amines.

Quantum Yield (Φ): The Metric of Photochemical Efficiency

In photochemistry, not every absorbed photon leads to a chemical reaction. The excited molecule can relax back to the ground state through non-productive pathways like fluorescence or heat dissipation. The quantum yield of uncaging (Φu) quantifies the efficiency of the desired photoreaction. It is a unitless value defined as the ratio of the number of molecules of product formed to the number of photons absorbed by the reactant.[2]

Φu = (Moles of Released Molecule) / (Moles of Photons Absorbed)

A higher quantum yield is paramount for biological applications. It allows for:

-

Reduced Light Dosing: Minimizing the risk of cellular damage and phototoxicity.

-

Faster Release Kinetics: Enabling the study of rapid biological processes.

-

Greater Penetration Depth: Achieving effective uncaging in scattering media like tissue.

The overall efficacy of a PPG is best described by the uncaging efficiency, which is the product of the quantum yield and the molar extinction coefficient (ε) at the irradiation wavelength (λirr).[2][3] This product, Φuε(λirr) , reflects both the probability of light absorption and the efficiency of the subsequent reaction.[3]

Factors Influencing the Quantum Yield of o-Nitrobenzyl Derivatives

While the fundamental mechanism is conserved, the quantum yield of ONB uncaging is not a fixed constant. It is highly sensitive to the molecular structure and the surrounding environment. Understanding these factors is crucial for interpreting experimental results and designing new photolabile probes.

| Factor | Influence on Quantum Yield (Φ) | Causality & Rationale |

| Leaving Group (Amine) | The pKa of the leaving group's conjugate acid is a critical determinant.[4] Generally, a more stable anionic leaving group (i.e., from a more acidic conjugate acid) correlates with a more efficient release.[5][6] | The stability of the leaving group influences the transition state energy of the final fragmentation step. A better leaving group lowers this barrier, making the productive chemical pathway more competitive against non-productive deactivation pathways. |

| Aromatic Ring Substituents | Electron-donating groups (e.g., methoxy) can increase Φ, while electron-withdrawing groups can have varied or even negative effects.[4] Substituents that extend conjugation can red-shift the absorption wavelength but often decrease the quantum yield.[7][8] | Substituents alter the electronic properties of the chromophore, affecting the energy of the excited state and the efficiency of the initial hydrogen abstraction step. Increased conjugation can introduce alternative, non-productive deactivation pathways for the excited state. |

| Solvent Environment | Solvent polarity and its ability to act as a proton donor/acceptor can significantly impact Φ.[9][10] The reaction often proceeds more efficiently in aqueous buffers compared to some organic solvents. | The formation and stabilization of the charged aci-nitro intermediate are sensitive to the solvent environment. Protic solvents can facilitate the necessary proton transfers during the rearrangement process. |

| Presence of Oxygen | Dissolved oxygen can act as a quencher for the excited triplet state of the ONB molecule. | If the reaction proceeds via the triplet state, quenching by oxygen will divert the molecule from the productive uncaging pathway, thereby lowering the quantum yield. Deoxygenating the solution is often a necessary experimental control.[11] |

Published quantum yields for ONB-caged compounds vary widely, typically falling in the range of 0.01 to 0.65, depending on the specific structure and conditions.[11][12] For many novel caged compounds, including specific salts like 2-(2-Nitrophenoxy)ethylamine hydrochloride, the quantum yield must be determined empirically.

Experimental Determination of Quantum Yield: A Practical Workflow

The determination of quantum yield is a delicate operation requiring careful measurement of both the light output of the source and the rate of the photoreaction.[2][9] The most common and reliable method is relative chemical actinometry . This involves using a chemical system with a precisely known quantum yield (an actinometer) to calibrate the photon flux of the light source.[13][14] The photoreaction of the unknown compound is then measured under identical conditions.

Caption: Experimental workflow for determining uncaging quantum yield via chemical actinometry.

Essential Equipment and Reagents

| Category | Item | Purpose / Justification |

| Light Source | Monochromatic or narrow-band light source (e.g., laser, LED, or lamp with bandpass filter) | A defined wavelength is essential for accurate determination of molar absorptivity and for comparing with the actinometer's known Φ at that wavelength. |

| Reaction Vessel | Quartz cuvettes (1 cm path length) | Quartz is transparent in the UV range where ONB compounds absorb, ensuring maximum light delivery to the sample. |

| Actinometer | Potassium ferrioxalate [K3Fe(C2O4)3·3H2O] | A well-characterized actinometer with a high and stable quantum yield across a broad UV-Vis range.[14] |

| Analytical System | HPLC or UV-Vis Spectrophotometer | For quantifying the disappearance of the caged compound or the appearance of a product with high sensitivity and accuracy. |

| Reagents | 2-(2-Nitrophenoxy)ethylamine HCl, Ferric Chloride (FeCl3), 1,10-Phenanthroline, Sulfuric Acid, Sodium Acetate, High-purity solvents | Reagents for preparing the actinometer, developing the colored complex for analysis, and preparing buffered solutions for the target compound. |

Protocol Part 1: Calibrating Photon Flux with Ferrioxalate Actinometry

This protocol measures the number of photons entering the sample per unit time (photon flux, q0).

Self-Validation: This part of the protocol is self-validating. A plot of moles of Fe2+ formed versus time should yield a straight line, confirming a constant photon flux and zero-order reaction kinetics under optically dense conditions.

-

Preparation (perform in a darkened room):

-

Prepare a 0.006 M solution of K3Fe(C2O4)3 in 0.05 M H2SO4. This solution is light-sensitive and should be handled in the dark or under red light.

-

Prepare a developing solution: 0.1% (w/v) 1,10-phenanthroline in water.

-

Prepare a buffer solution: 0.5 M sodium acetate.

-

-

Irradiation:

-

Pipette a known volume (e.g., 2.0 mL) of the actinometer solution into a 1 cm quartz cuvette.

-

Place the cuvette in the holder and irradiate for a series of short, precisely measured time intervals (e.g., 0, 15, 30, 45, 60 seconds). Ensure the solution is stirred during irradiation if possible. The total conversion should be kept below 10% to ensure the concentration of the actinometer remains constant.

-

-

Analysis:

-

After each irradiation interval, immediately transfer a precise aliquot (e.g., 0.5 mL) of the irradiated solution into a volumetric flask (e.g., 5 mL) containing the developing solution (e.g., 1.0 mL) and buffer (e.g., 0.5 mL). Dilute to the mark with water.

-

Allow 15 minutes for the red Fe2+-phenanthroline complex to fully form.

-

Measure the absorbance of the complex at 510 nm (A510) using a spectrophotometer.

-

Determine the concentration of Fe2+ formed using the Beer-Lambert law (A = εcl), where ε510 for the complex is ~11,100 M-1cm-1. Convert this to moles of Fe2+ produced in the original irradiated volume.

-

-

Calculation of Photon Flux (q0):

-

Plot the moles of Fe2+ formed versus irradiation time (s). The slope of this line is the rate of Fe2+ formation (mol s-1).

-

Calculate the photon flux q0 (in moles of photons per second, or einsteins s-1) using the formula: q0 = (slope) / (Φact × F)

-

slope: The rate of Fe2+ formation (mol s-1).

-

Φact: The known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., Φ = 1.21 at 365 nm).

-

F: The fraction of light absorbed by the solution. For an optically dense solution (Absorbance > 2), F ≈ 1.

-

-

Protocol Part 2: Measuring the Uncaging of 2-(2-Nitrophenoxy)ethylamine HCl

Self-Validation: A plot of the disappearance of the starting material versus time should follow first-order kinetics at low absorbance. The initial slope of the product formation curve provides the initial reaction rate. A "dark control" (a sample prepared identically but not irradiated) must show no reaction.

-

Preparation:

-

Prepare a stock solution of 2-(2-Nitrophenoxy)ethylamine HCl in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The concentration should be adjusted so that the absorbance at the irradiation wavelength is low (< 0.1). This is critical to ensure uniform light intensity throughout the solution and avoid inner filter effects.[15]

-

-

Irradiation:

-

Using the exact same experimental setup as for the actinometry (same cuvette, position, volume, stirring), irradiate the sample solution for a series of measured time intervals.

-

-

Analysis:

-

After each time point, analyze the sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the starting material remaining or the product (ethylamine) formed.

-

Create a calibration curve for your analytical method to ensure accurate quantification.

-

-

Calculation of the Uncaging Quantum Yield (Φu):

-

Plot the moles of product formed versus irradiation time. Determine the initial rate of reaction from the slope of the initial linear portion of this curve (mol s-1).

-

Calculate the fraction of light absorbed (F) by your sample solution: F = 1 - 10-A

-

A: The absorbance of your sample at the irradiation wavelength.

-

-

Calculate the uncaging quantum yield (Φu) using the formula: Φu = (Initial rate of product formation) / (q0 × F)

-

Initial rate: Determined from your analytical data (mol s-1).

-

q0: The photon flux determined in Part 1 (einsteins s-1).

-

F: The fraction of light absorbed by your sample.

-

-

Conclusion and Outlook

The quantum yield is the definitive measure of a photolabile protecting group's performance. For 2-(2-Nitrophenoxy)ethylamine hydrochloride, an accurate determination of this value is essential for its effective use in research and development. By employing rigorous, self-validating protocols based on chemical actinometry, researchers can reliably quantify photochemical efficiency. This enables the optimization of experimental conditions, ensures reproducibility, and provides a quantitative basis for comparing the efficacy of different caged compounds. As the demand for precise molecular control grows, the principles and practices outlined in this guide will remain fundamental to the advancement of photopharmacology and chemical biology.

References

-

Willner, I., & Karpiuk, J. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Wiegel, J. A., et al. (2018). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]

-

Wiegel, J. A., et al. (2018). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

-

Klajn, R. (2014). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

-

Klajn, R. (2014). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]

-

Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. [Link]

-

Studylib. (n.d.). EXTINCTION AND QUANTUM YIELD. Studylib.net. [Link]

-

Riehl, T., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

Gaina, C., et al. (2021). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers. [Link]

-

Kaanumalle, L. S., et al. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Photochemical & Photobiological Sciences. [Link]

-

Aujard, I., et al. (2006). o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: Syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry – A European Journal. [Link]

-

Kunchala, S. R., & Ramamurthy, V. (2013). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Photochemistry and Photobiology. [Link]

-

Demas, J. N., & Crosby, G. A. (1971). On the actinometric measurement of absolute luminescence quantum yields. The Journal of Physical Chemistry. [Link]

-

Arts, M., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

-

Kian, K., & Ellis-Davies, G. C. R. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and Photobiology. [Link]

-

Papageorgiou, G., & Corrie, J. E. T. (2017). Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Photochemical & Photobiological Sciences. [Link]

-

Nanoco Technologies. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]

-

Gualandi, A., et al. (2016). A Versatile Method for the Determination of Photochemical Quantum Yields via Online UV-Vis Spectroscopy. The Royal Society of Chemistry. [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.com. [Link]

-

DiRocco, D. A., et al. (2018). Facile Quantum Yield Determination via NMR Actinometry. Organic Letters. [Link]

-

Filo. (2025). Discuss the factors affecting quantum yield in photochemical reactions... Filo. [Link]

-

HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. HepatoChem. [Link]

-

MDPI. (2023). BINOL-Based Zirconium Metal–Organic Cages: Self-Assembly, Guest Complexation, Aggregation-Induced Emission, and Circularly Polarized Luminescence. MDPI. [Link]

-

DiRocco, D. A., et al. (2018). Facile Quantum Yield Determination via NMR Actinometry. PubMed. [Link]

-

Aujard, I., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]

-

Gsponer, J., et al. (2014). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. Journal of the American Chemical Society. [Link]

-

Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Photochemical Quantum Yields and Efficiencies of the Photocages. ResearchGate. [Link]

-

Chemical Synthesis Database. (n.d.). N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Chemical Synthesis Database. [Link]

-

PubChem. (n.d.). 2-(2-Ethoxyphenoxy)ethylamine. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discuss the factors affecting quantum yield in photochemical reactions... [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. hepatochem.com [hepatochem.com]

- 15. chem.uci.edu [chem.uci.edu]

stability and storage of 2-(2-Nitrophenoxy)ethylamine hydrochloride

An In-Depth Technical Guide on the Stability and Storage of 2-(2-Nitrophenoxy)ethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Nitrophenoxy)ethylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, potential degradation pathways, and analytical methodologies for assessing the stability of this compound. By synthesizing established chemical principles with field-proven insights, this guide offers a robust framework for maintaining the integrity of 2-(2-Nitrophenoxy)ethylamine hydrochloride in a laboratory setting.

Introduction

2-(2-Nitrophenoxy)ethylamine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a nitroaromatic group and an ethylamine hydrochloride side chain, presents unique stability considerations. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring, while the ethylamine hydrochloride moiety is susceptible to changes in pH and can undergo various reactions.[1] Understanding the stability of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide will explore the intrinsic stability of 2-(2-Nitrophenoxy)ethylamine hydrochloride and provide detailed protocols for its proper storage and handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(2-Nitrophenoxy)ethylamine hydrochloride is fundamental to predicting its stability.

| Property | Value/Description | Source |

| Chemical Name | 2-(2-Nitrophenoxy)ethylamine hydrochloride | N/A |

| Synonyms | o-Nitrophenoxyethylamine HCl | N/A |

| Molecular Formula | C₈H₁₁ClN₂O₃ | N/A |

| Molecular Weight | 218.64 g/mol | N/A |

| Appearance | Typically a crystalline solid, may range from off-white to yellowish-brown. | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [3] |

| Hygroscopicity | As a hydrochloride salt, it is likely to be hygroscopic. | [3] |

Intrinsic Stability and Potential Degradation Pathways

The stability of 2-(2-Nitrophenoxy)ethylamine hydrochloride is influenced by several factors, including temperature, light, humidity, and pH. The primary degradation pathways are anticipated to be hydrolysis, reduction of the nitro group, oxidation, and photolysis.[1][4]

Hydrolytic Degradation

The ether linkage in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally less likely than other degradation pathways for this class of compounds. The ethylamine hydrochloride salt, when dissolved in water, will establish an equilibrium, and the resulting pH can influence other degradation reactions.[5][6][7]

Reduction of the Nitro Group

Nitroaromatic compounds can be reduced to their corresponding amines via nitroso and hydroxylamine intermediates.[2][8][9] This transformation can be facilitated by reducing agents or certain metal ions and can also occur under certain light conditions. The formation of the corresponding 2-(2-aminophenoxy)ethylamine would be a critical degradation product to monitor.

Oxidative Degradation

The ethylamine side chain is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[4] This can lead to a variety of degradation products, including aldehydes and carboxylic acids, and may involve complex radical mechanisms.[10][11]

Photodegradation

Nitroaromatic compounds are often photosensitive.[12][13] Exposure to UV or visible light can lead to the excitation of the nitro group, initiating degradation pathways that may include reduction of the nitro group or cleavage of the ether bond.[14][15] The ortho position of the nitro group relative to the phenoxy ether may influence its photochemical behavior.

}

Proposed degradation pathways for 2-(2-Nitrophenoxy)ethylamine hydrochloride.

Recommended Storage and Handling

Based on the chemical nature of the compound, the following storage and handling procedures are recommended to ensure its long-term stability:

-

Temperature: Store in a refrigerator at 2-8°C.[2] Lower temperatures will slow the rate of potential degradation reactions.

-

Light: Protect from light by storing in an amber vial or in a light-proof container.[16]

-

Humidity: Store in a tightly sealed container with a desiccant to protect from moisture, as the compound is likely hygroscopic.[2][16]

-

Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen to minimize oxidative degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[2][16]

Stability Testing Protocol: A Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[12][17][18][19] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

}

Workflow for a forced degradation study.

Experimental Protocol for Forced Degradation

-

Sample Preparation: Prepare a stock solution of 2-(2-Nitrophenoxy)ethylamine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute for analysis.

-

Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Periodically withdraw samples, dissolve in the solvent, and analyze.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be kept in the dark under the same temperature conditions.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[20][21][22][23]

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the parent compound) |

| Injection Volume | 10 µL |

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[24][25][26] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation peaks, the structures of the impurities can be proposed.

Conclusion

The stability of 2-(2-Nitrophenoxy)ethylamine hydrochloride is a critical factor in its use as a pharmaceutical intermediate. This guide has outlined the key chemical properties, potential degradation pathways, and recommended storage conditions. Adherence to these guidelines, coupled with a robust stability testing program, will ensure the integrity and quality of this important compound. The provided protocols for forced degradation and the development of a stability-indicating HPLC method offer a practical framework for researchers and drug development professionals.

References

-

Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 19, 2026, from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved January 19, 2026, from [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Acidity order of nitrophenols - Chemistry Stack Exchange. (2016, June 21). Retrieved January 19, 2026, from [Link]

-

Stability of Nitro substituted phenylic anion - Chemistry Stack Exchange. (2024, March 14). Retrieved January 19, 2026, from [Link]

-

Q1A(R2) Guideline - ICH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Retrieved January 19, 2026, from [Link]

-